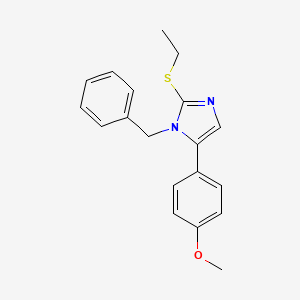

1-benzyl-2-(ethylthio)-5-(4-methoxyphenyl)-1H-imidazole

CAS No.: 1207020-45-8

Cat. No.: VC7042507

Molecular Formula: C19H20N2OS

Molecular Weight: 324.44

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1207020-45-8 |

|---|---|

| Molecular Formula | C19H20N2OS |

| Molecular Weight | 324.44 |

| IUPAC Name | 1-benzyl-2-ethylsulfanyl-5-(4-methoxyphenyl)imidazole |

| Standard InChI | InChI=1S/C19H20N2OS/c1-3-23-19-20-13-18(16-9-11-17(22-2)12-10-16)21(19)14-15-7-5-4-6-8-15/h4-13H,3,14H2,1-2H3 |

| Standard InChI Key | CMKCTBZONVUPDU-UHFFFAOYSA-N |

| SMILES | CCSC1=NC=C(N1CC2=CC=CC=C2)C3=CC=C(C=C3)OC |

Introduction

Structural and Molecular Characteristics

The molecular formula of 1-benzyl-2-(ethylthio)-5-(4-methoxyphenyl)-1H-imidazole is , with a molecular weight of 324.4 g/mol. The imidazole core is substituted at positions 1, 2, and 5 with a benzyl group, an ethylthio moiety, and a 4-methoxyphenyl group, respectively. The benzyl group contributes hydrophobic interactions, while the methoxyphenyl substituent enhances electronic delocalization, potentially influencing binding affinity in biological systems.

The ethylthio (-S-CH) group at position 2 introduces sulfur-based reactivity, enabling participation in redox and substitution reactions. Computational models suggest a T-shaped conformation, where the benzyl and methoxyphenyl groups adopt orthogonal orientations relative to the imidazole plane, optimizing steric and electronic interactions.

Synthetic Methodologies

Nucleophilic Substitution and Ring Formation

The synthesis of imidazole derivatives typically involves multi-step routes. A patent by WO2015005615A1 outlines methods for analogous compounds, such as 1-benzyl-2-ethyl-1H-imidazole-5-carbaldehyde, via condensation and alkylation reactions . Adapting this approach, the target compound could be synthesized as follows:

-

Imidazole Ring Formation: Glyoxal, formaldehyde, and ammonia undergo cyclocondensation to form the imidazole backbone.

-

Benzyl Group Introduction: Benzyl chloride reacts with the imidazole nitrogen under basic conditions (e.g., KCO) via nucleophilic substitution .

-

Ethylthio Functionalization: Ethylthiol is introduced at position 2 using a thiolation agent (e.g., Lawesson’s reagent) in anhydrous tetrahydrofuran.

-

Methoxyphenyl Attachment: A Friedel-Crafts alkylation with 4-methoxybenzyl chloride and AlCl installs the aryl group at position 5.

Table 1: Comparative Synthetic Routes for Benzimidazole Derivatives

*TBD: To be determined experimentally.

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy is critical for structural validation. For the related compound 1-benzyl-2-ethyl-1H-imidazole-5-carbaldehyde, -NMR (400 MHz, DMSO-d) revealed a benzyl proton singlet at δ 5.56 ppm and an aldehyde proton at δ 9.64 ppm . In the target compound, key signals would include:

-

Benzyl protons: δ 5.40–5.50 ppm (singlet, 2H).

-

Ethylthio group: δ 1.25–1.30 ppm (triplet, 3H, -CHCH) and δ 2.80–2.90 ppm (quartet, 2H, -SCH) .

-

Methoxyphenyl group: δ 3.80 ppm (singlet, 3H, -OCH) and aromatic protons at δ 6.90–7.30 ppm.

Chemical Reactivity and Functionalization

The ethylthio group’s susceptibility to oxidation enables sulfoxide () and sulfone () formation using agents like m-chloroperbenzoic acid. Additionally, the methoxy group undergoes hydrolysis under acidic conditions to yield a phenolic derivative, expanding its utility in further derivatization.

Key Reactions:

-

Oxidation:

-

Nucleophilic Substitution: The benzyl group can be replaced by amines or halides under SN2 conditions.

Hypothetical Biological and Industrial Applications

Medicinal Chemistry

Imidazole derivatives exhibit antimicrobial, anti-inflammatory, and anticancer activities. For instance, 1-benzyl-2-methyl-1H-imidazole analogs inhibit lipoxygenase enzymes (IC ~15 μM), suggesting anti-inflammatory potential. The ethylthio group in the target compound may enhance membrane permeability, improving bioavailability.

Material Science

The methoxyphenyl group’s electron-donating properties could stabilize charge-transfer complexes, making the compound a candidate for organic semiconductors or light-emitting diodes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume